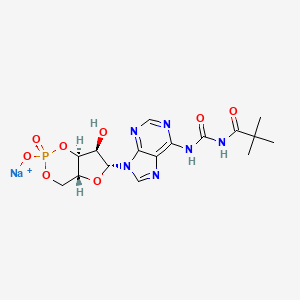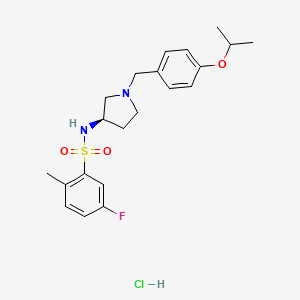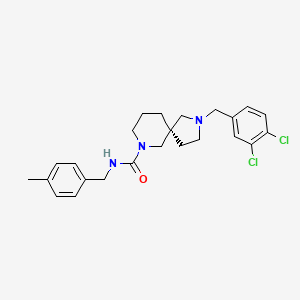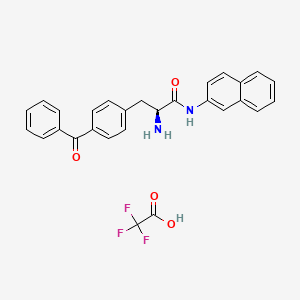
Conjuntos de Ligando-Enlace de Ligasa E3 6
Descripción general
Descripción
VH032-PEG2-NH2 (clorhidrato) es un conjugado de ligando-linker de E3 ligasa sintetizado. Incorpora el ligando de von Hippel-Lindau basado en (S,R,S)-AHPC y un linker de polietilenglicol de 2 unidades. Este compuesto se utiliza principalmente en la síntesis de quimeras de direccionamiento de proteólisis (PROTAC), que están diseñadas para degradar proteínas específicas dentro de las células .
Aplicaciones Científicas De Investigación
VH032-PEG2-NH2 (clorhidrato) tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de PROTAC, que están diseñados para degradar proteínas específicas dentro de las células.
Biología: Los PROTAC sintetizados utilizando VH032-PEG2-NH2 (clorhidrato) se utilizan para estudiar las vías de degradación de proteínas y su papel en varios procesos biológicos.
Medicina: Los PROTAC tienen posibles aplicaciones terapéuticas en el tratamiento de enfermedades como el cáncer, donde pueden degradar selectivamente proteínas que causan enfermedades.
Industria: VH032-PEG2-NH2 (clorhidrato) se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos
Mecanismo De Acción
VH032-PEG2-NH2 (clorhidrato) ejerce sus efectos al actuar como ligando para la proteína de von Hippel-Lindau, que forma parte del complejo de E3 ubiquitina ligasa. Este complejo marca proteínas específicas para su degradación por el proteasoma. El linker de polietilenglicol permite que el compuesto reclute la proteína diana a la proteína de von Hippel-Lindau, facilitando su ubiquitinación y posterior degradación .
Análisis Bioquímico
Biochemical Properties
The (S,R,S)-AHPC-PEG2-NH2 hydrochloride compound plays a significant role in biochemical reactions. It serves as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules . This interaction with the CRBN protein is crucial for the compound’s function in targeted protein degradation .
Cellular Effects
The effects of (S,R,S)-AHPC-PEG2-NH2 hydrochloride on cells are primarily related to its role in targeted protein degradation. By recruiting the CRBN protein, it facilitates the ubiquitination and subsequent degradation of target proteins . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (S,R,S)-AHPC-PEG2-NH2 hydrochloride involves the recruitment of the CRBN protein, which is part of the E3 ubiquitin ligase complex . The compound binds to the CRBN protein, allowing it to ubiquitinate the target protein. This marks the target protein for degradation by the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de VH032-PEG2-NH2 (clorhidrato) implica varios pasos:
Formación del ligando de von Hippel-Lindau: El ligando de von Hippel-Lindau se sintetiza a través de una serie de reacciones químicas, incluida la formación del enlace amida y los pasos de protección-desprotección.
Unión del linker de polietilenglicol: El linker de polietilenglicol se une al ligando de von Hippel-Lindau mediante una reacción de sustitución nucleofílica.
Formación del producto final: El producto final, VH032-PEG2-NH2 (clorhidrato), se obtiene haciendo reaccionar el intermedio con ácido clorhídrico para formar la sal de clorhidrato.
Métodos de producción industrial
La producción industrial de VH032-PEG2-NH2 (clorhidrato) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, el pH y el tiempo de reacción, así como utilizar reactivos y disolventes de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
VH032-PEG2-NH2 (clorhidrato) experimenta diversas reacciones químicas, que incluyen:
Sustitución nucleofílica: El linker de polietilenglicol se une al ligando de von Hippel-Lindau mediante una reacción de sustitución nucleofílica.
Formación del enlace amida: La formación del ligando de von Hippel-Lindau implica reacciones de formación del enlace amida.
Reactivos y condiciones comunes
Reactivos: Los reactivos comunes utilizados en la síntesis de VH032-PEG2-NH2 (clorhidrato) incluyen ácido clorhídrico, polietilenglicol y diversos derivados de aminas y ácidos carboxílicos.
Productos principales
El producto principal formado a partir de estas reacciones es VH032-PEG2-NH2 (clorhidrato), que se utiliza en la síntesis de PROTAC .
Comparación Con Compuestos Similares
Compuestos similares
(S,R,S)-AHPC-PEG2-NH2: Este compuesto es similar a VH032-PEG2-NH2 (clorhidrato) pero no incluye la sal de clorhidrato.
VH032-PEG2-NH-BOC: Este compuesto es una versión modificada con BOC de VH032-PEG2-NH2, que se utiliza como intermedio en la síntesis de PROTAC
Singularidad
VH032-PEG2-NH2 (clorhidrato) es único debido a su incorporación del ligando de von Hippel-Lindau y el linker de polietilenglicol, lo que le permite reclutar eficazmente proteínas diana para su degradación. Su forma de sal de clorhidrato mejora su solubilidad y estabilidad, lo que lo hace adecuado para diversas aplicaciones de investigación e industriales .
Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N5O6S.ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);1H/t21-,22+,25-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAOHFUUVWFWJH-ZBXLSASTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42ClN5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide](/img/structure/B560506.png)


![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrochloride](/img/structure/B560512.png)







![(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride](/img/structure/B560526.png)
